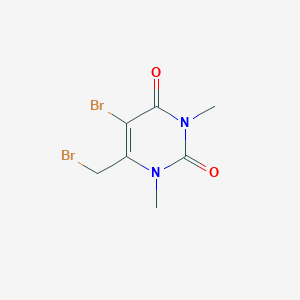
5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains bromine and methyl groups attached to the ring .
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
Pyrimidine cores, such as those found in 5H-pyrano[2,3-d]pyrimidine scaffolds, are pivotal in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for synthesizing pyrimidine derivatives, underscoring their versatility in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Regioselectivity in Bromination
Studies on the bromination of unsymmetrical dimethylpyridines, which share structural similarities with the compound , shed light on the regioselectivity and mechanisms of bromination, important for understanding the chemical behavior and potential modifications of pyrimidine derivatives (Thapa, Brown, Balestri, & Taylor, 2014).
Biomass-Derived Chemicals
The broader field of using biomass-derived platform chemicals in organic synthesis, including the conversion of carbohydrates to value-added chemicals, suggests a potential avenue for the utilization of pyrimidine derivatives in sustainable chemical synthesis. Such research indicates the compound's potential applicability in generating environmentally friendly and renewable chemicals (Fan, Verrier, Queneau, & Popowycz, 2019).
Anti-Inflammatory and Anti-Cancer Applications
Pyrimidine derivatives are noted for their pharmacological effects, including anti-inflammatory and anticancer activities. These compounds inhibit various inflammatory mediators and have been identified as potential leads for developing new therapeutic agents with minimal toxicity. This area of research demonstrates the therapeutic potential of pyrimidine derivatives in treating inflammation and cancer (Rashid et al., 2021).
Medicinal Perspectives on Alzheimer's Disease
The pyrimidine scaffold is investigated for its potential as an anti-Alzheimer's agent, indicating its significance in synthesizing drugs that can manage or rehabilitate neurological disorders. This highlights the compound's potential application in developing therapeutics for complex diseases such as Alzheimer's (Das et al., 2021).
Future Directions
properties
IUPAC Name |
5-bromo-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-10-4(3-8)5(9)6(12)11(2)7(10)13/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAHBPISIPSWJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(biphenyl-4-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B488033.png)
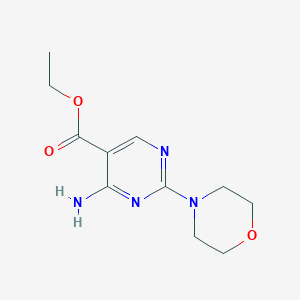
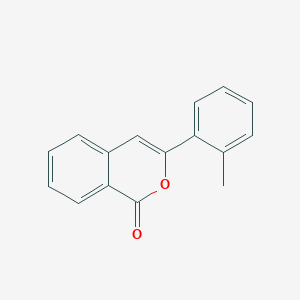
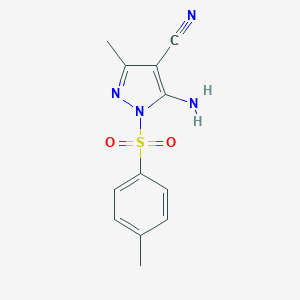
![4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B488141.png)

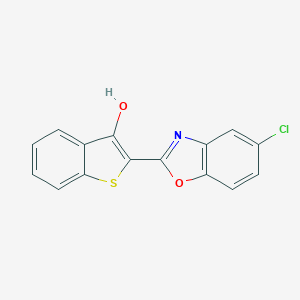

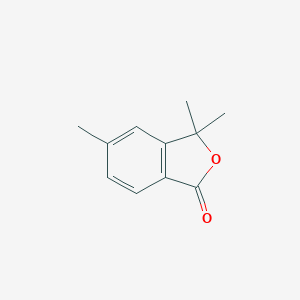

![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)
![[1-(5-Chlorothien-2-yl)cyclohexyl]methylamine](/img/structure/B488400.png)
![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B488411.png)